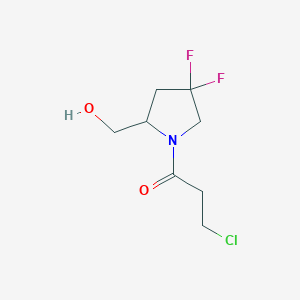

3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one

Description

Propriétés

IUPAC Name |

3-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClF2NO2/c9-2-1-7(14)12-5-8(10,11)3-6(12)4-13/h6,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYJIWAXKSKFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CCCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 201.63 g/mol. Its structure features a pyrrolidine ring with chloro and difluoro substitutions, which are critical for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a pivotal role in signal transduction and are involved in numerous physiological processes. The compound may influence GPCR signaling pathways, which could lead to various pharmacological effects .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research indicates that 3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one exhibits several notable pharmacological effects:

- Antimicrobial Activity : Studies have shown that the compound has significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary data indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect is hypothesized to be mediated through the modulation of specific signaling pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : In a controlled laboratory setting, 3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity.

- Cancer Cell Line Study : A study investigating the effects on human breast cancer cell lines revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant reductions in cell viability and increased markers of apoptosis after 48 hours of exposure.

Data Table

The following table summarizes key findings related to the biological activity of the compound:

Applications De Recherche Scientifique

Medicinal Chemistry

3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest utility in the synthesis of bioactive compounds, particularly in the development of drugs targeting neurological disorders due to its pyrrolidine moiety.

Case Study: Synthesis of Novel Antidepressants

Research has indicated that derivatives of this compound can be modified to enhance their efficacy as antidepressants. The difluoromethyl group is hypothesized to increase lipophilicity, potentially improving blood-brain barrier penetration .

Agrochemical Development

The compound has also been explored in the agrochemical sector for its potential as a pesticide or herbicide. The chlorinated and fluorinated groups are known to impart desirable properties such as increased stability and potency against pests.

Case Study: Pesticidal Activity Evaluation

A study evaluated the efficacy of derivatives of this compound against common agricultural pests. Results indicated that certain modifications led to compounds with significantly improved insecticidal activity compared to existing pesticides .

Material Science

In material science, 3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one has been used as a building block for the synthesis of polymers with specific properties. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Researchers have successfully incorporated this compound into polymer matrices, resulting in materials that exhibit improved durability under extreme conditions. These materials are being tested for applications in aerospace and automotive industries .

Comparaison Avec Des Composés Similaires

(a) Pyrrolidine-Propanone Derivatives

- 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one (CAS: 2098117-54-3): This analog replaces the hydroxymethyl and difluoro groups with a methoxymethyl substituent.

- 1-(Pyrrolidin-1-yl)hexadecan-1-one (1g) : Features a long aliphatic chain (C16), increasing hydrophobicity and likely reducing reactivity compared to shorter-chain analogs like the target compound. Synthesized from chlorinated precursors via methods similar to Peng et al. .

- Quantitative yields are reported for its synthesis .

(b) Halogenated and Aryl-Substituted Derivatives

- 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one (37): Synthesized via Friedel-Crafts acylation, this compound lacks the pyrrolidine ring but shares the chlorinated propanone backbone. The dichlorophenyl group enhances aromatic interactions, which may influence crystallinity and packing efficiency .

(c) Cationic Cathinone Derivatives

Compounds like 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide (3) () highlight the role of halogenation (fluorine) and cationic charge in modulating bioactivity and crystalline packing. The target compound’s difluoro substituents may similarly enhance metabolic stability and dipole-dipole interactions .

Key Property Comparisons

*Estimated based on structural formula.

Research Findings and Implications

- Synthetic Flexibility : The chloride substitution strategy used for analogs like 1g and 1h suggests that the target compound could be synthesized efficiently with high yields .

- Hydrogen Bonding : The hydroxymethyl group in the target compound may form robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis, influencing crystallization and stability .

- Fluorine Effects: The 4,4-difluoro substitution likely rigidifies the pyrrolidine ring, altering conformational dynamics and electronic properties compared to non-fluorinated analogs like 1i .

- Spectroscopic Data : Analogous compounds (e.g., 1g, 1h) show alignment with literature spectroscopic profiles, suggesting reliable characterization pathways for the target compound .

Méthodes De Préparation

General Synthetic Approach

The compound is typically synthesized via nucleophilic substitution and condensation reactions involving fluorinated pyrrolidine precursors and chlorinated α-keto compounds. The key steps include:

- Formation of the pyrrolidine ring bearing difluoro and hydroxymethyl substituents.

- Introduction of the α-chloropropanone side chain via acylation or alkylation.

- Purification through chromatographic techniques to isolate the desired product.

Detailed Preparation Methodology

A notable synthesis method involves a one-step reaction combining a cyclic diketone with a chiral pyrrolidin-2-ylmethanol derivative under basic conditions:

| Step | Reagents | Conditions | Description |

|---|---|---|---|

| 1 | 3,4-Diethoxycyclobut-3-ene-1,2-dione + (S)-pyrrolidin-2-ylmethanol + Triethylamine | Room temperature, dichloromethane solvent, extended reaction time monitored by TLC | The diketone reacts with the chiral pyrrolidine alcohol in the presence of triethylamine to form the fluorinated pyrrolidine intermediate with hydroxymethyl substitution. |

| 2 | Purification | Silica-gel column chromatography using methanol-dichloromethane gradient | The crude product is purified to yield 3-chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one with high purity. |

This method leverages mild conditions and avoids harsh reagents, favoring stereochemical integrity and functional group tolerance.

Reaction Mechanisms and Chemical Considerations

- The electrophilic α-chloropropanone moiety allows nucleophilic substitution reactions, where the chlorine can be replaced or modified to yield derivatives.

- The difluoromethyl groups on the pyrrolidine ring enhance metabolic stability and influence electronic properties, important for biological activity.

- Hydroxymethyl substitution provides a handle for further functionalization or conjugation in drug synthesis.

Alternative Synthetic Routes

While direct detailed alternative methods for this exact compound are limited in open literature, related pyrrolidine derivatives are often prepared via:

- Halogenation of α-hydroxy ketones followed by nucleophilic substitution with fluorinated amines.

- Reductive amination of fluorinated aldehydes with pyrrolidine derivatives.

- Catalytic fluorination of hydroxymethyl-substituted pyrrolidines followed by acylation.

These routes require careful control of reaction conditions to maintain stereochemistry and avoid side reactions.

Data Summary Table

| Parameter | Description |

|---|---|

| Molecular Formula | C8H12ClF2NO2 |

| Molecular Weight | 227.63 g/mol |

| CAS Number | 2092568-55-1 |

| Key Reagents | 3,4-Diethoxycyclobut-3-ene-1,2-dione, (S)-pyrrolidin-2-ylmethanol, Triethylamine |

| Solvent | Dichloromethane |

| Purification | Silica-gel chromatography (MeOH/DCM gradient) |

| Reaction Temperature | Room temperature |

| Reaction Monitoring | Thin-layer chromatography (TLC) |

| Product Features | Chiral β-hydroxy-α-amino ketone, difluoromethyl substituted pyrrolidine |

Research Findings and Applications

- The compound serves as a key intermediate in synthesizing molecules targeting melanocortin receptors MC3 and MC4, relevant in metabolic disorder research.

- Its electrophilic chloro group enables further derivatization, expanding its utility in medicinal chemistry.

- The fluorinated pyrrolidine scaffold enhances pharmacokinetic properties, such as metabolic stability and membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.